molecular formula C8H10BrNO2 B1628422 4-(Aminomethyl)-2-bromo-6-methoxyphenol CAS No. 887583-18-8

4-(Aminomethyl)-2-bromo-6-methoxyphenol

Cat. No. B1628422
CAS RN: 887583-18-8
M. Wt: 232.07 g/mol
InChI Key: QQIUMWXMLDJLHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 . The compound “4-(Aminomethyl)benzoic acid” is an organic compound that can serve as a type 2 antifibrinolytic agent used in the treatment of fibrotic skin disorders .


Synthesis Analysis

The synthesis of similar compounds often involves alkylation, esterification, and other alkylation steps . For example, “4-(Aminomethyl)piperidine” is a trifunctional amine used for the preparation of linear poly(amido amine)s, which form micelles for controlled delivery of drugs .


Molecular Structure Analysis

The molecular structure of similar compounds can have a profound impact on their properties. For example, the study of 3-(aminomethyl) piperidinium (3AMP) and 4-(aminomethyl) piperidinium (4AMP) spacer cation-based lead iodide DJ phase systems showed that these spacer cations have a profound impact on the structural dynamics .


Chemical Reactions Analysis

Similar compounds have been used as catalysts in chemical reactions. For example, “Isatin complexed with Cu supported on 4-(aminomethyl) benzoic acid-functionalized Fe3O4 nanoparticles” was used as a catalyst for the efficient and widespread syntheses of diaryl ethers and diarylamines via the Ullmann coupling reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties include color, density, hardness, and melting and boiling points .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a chemical compound. They include instructions for safe handling and use, as well as procedures for storage, disposal, and first aid .

properties

IUPAC Name

4-(aminomethyl)-2-bromo-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,11H,4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIUMWXMLDJLHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CN)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588310
Record name 4-(Aminomethyl)-2-bromo-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-2-bromo-6-methoxyphenol

CAS RN

887583-18-8
Record name 4-(Aminomethyl)-2-bromo-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Aminomethyl)-2-bromo-6-methoxyphenol
Reactant of Route 2
4-(Aminomethyl)-2-bromo-6-methoxyphenol
Reactant of Route 3
Reactant of Route 3
4-(Aminomethyl)-2-bromo-6-methoxyphenol
Reactant of Route 4
Reactant of Route 4
4-(Aminomethyl)-2-bromo-6-methoxyphenol
Reactant of Route 5
Reactant of Route 5
4-(Aminomethyl)-2-bromo-6-methoxyphenol
Reactant of Route 6
Reactant of Route 6
4-(Aminomethyl)-2-bromo-6-methoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.